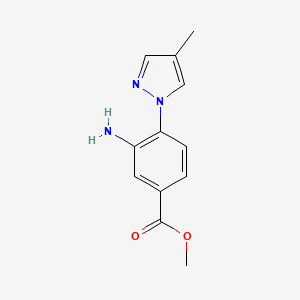![molecular formula C16H19N B1453702 {4-[4-(Propan-2-yl)phenyl]phenyl}methanamine CAS No. 1049144-40-2](/img/structure/B1453702.png)
{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine
Overview
Description
“{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine” is a chemical compound with the molecular formula C16H19N . It has a molecular weight of 225.33 .
Molecular Structure Analysis
The molecular structure of “{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine” consists of a biphenyl group (two phenyl rings connected by a single bond) with a methanamine group attached to one of the phenyl rings and a propan-2-yl group attached to the other phenyl ring .Physical And Chemical Properties Analysis
The predicted boiling point of “{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine” is 353.2±31.0 °C . Its predicted density is 1.002±0.06 g/cm3 . The predicted pKa value is 9.07±0.10 .Scientific Research Applications
Parkinson’s Disease Research
The compound has been studied in the context of Parkinson’s disease, a major age-related neurodegenerative disorder . The disease-related motor symptoms are associated with the loss of dopamine-generating cells within the substantia nigra, making tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines, an important target . A molecular docking study of catecholamines and a novel hypothetical compound [4-(propan-2-yl) phenyl]carbamic acid (PPCA) with TH is described . The results suggest that PPCA may warrant in vitro and in vivo characterization with TH to assess its potential as a candidate therapeutic .
Antimicrobial Activity
The compound could potentially be used in the development of new antimicrobial agents . A series of novel compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes . The newly synthesized compounds exhibited significant antibacterial and antifungal activity .
Molecular Docking Studies
The compound can be used in molecular docking studies to aid in characterizing new drug candidates . Docking was performed using Autodock4.2 and results were analyzed using Chimera1.5.2 . All the studied ligands were found to bind within a deep narrow groove lined with polar aromatic and acidic residues within TH .
Synthesis of Novel Compounds
The compound can be used in the synthesis of novel compounds . A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .
properties
IUPAC Name |
[4-(4-propan-2-ylphenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-12(2)14-7-9-16(10-8-14)15-5-3-13(11-17)4-6-15/h3-10,12H,11,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPSPBGENGJALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



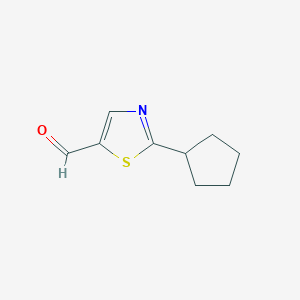
![3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid](/img/structure/B1453622.png)
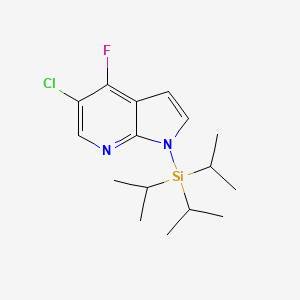
![2-[(Pyridin-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1453627.png)
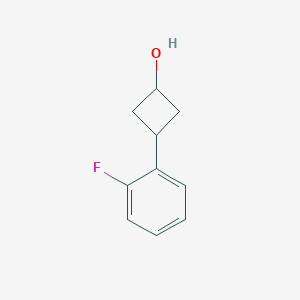

amine](/img/structure/B1453632.png)
![1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-](/img/structure/B1453634.png)


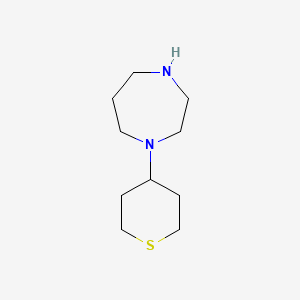
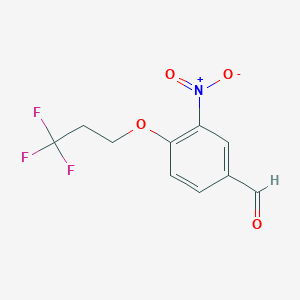
![1-{[(2-Methylpropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1453640.png)
